2-Propanol, iron(3+) salt (9CI)

Precursor efficiency Stoichiometric yield Gravimetric iron content

2-Propanol, iron(3+) salt (9CI), commonly referred to as iron(III) isopropoxide or ferric triisopropoxide [Fe(O-i-Pr)₃], is a homoleptic iron(III) alkoxide with molecular formula C₉H₂₁FeO₃ and a formula weight of 233.11 g·mol⁻¹. It belongs to the broader class of metal alkoxides that serve as molecular precursors for iron oxide materials via sol-gel hydrolysis or thermal decomposition pathways.

Molecular Formula C3H8FeO
Molecular Weight 115.94 g/mol
CAS No. 502497-80-5
Cat. No. B12105854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propanol, iron(3+) salt (9CI)
CAS502497-80-5
Molecular FormulaC3H8FeO
Molecular Weight115.94 g/mol
Structural Identifiers
SMILESCC(C)O.[Fe]
InChIInChI=1S/C3H8O.Fe/c1-3(2)4;/h3-4H,1-2H3;
InChIKeyRGDXATQMQZIAAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Iron(III) Isopropoxide (CAS 502497-80-5): Physicochemical Baseline and Precursor Class Positioning


2-Propanol, iron(3+) salt (9CI), commonly referred to as iron(III) isopropoxide or ferric triisopropoxide [Fe(O-i-Pr)₃], is a homoleptic iron(III) alkoxide with molecular formula C₉H₂₁FeO₃ and a formula weight of 233.11 g·mol⁻¹ . It belongs to the broader class of metal alkoxides that serve as molecular precursors for iron oxide materials via sol-gel hydrolysis or thermal decomposition pathways [1]. The compound is supplied commercially as a moisture-sensitive dark grey solid mass (ampouled under argon, ≥98% purity) or as a 2.5% w/v solution in anhydrous isopropanol, and it decomposes rapidly in water with hydrolysis to iron oxyhydroxides . Its branched secondary alkoxide ligand structure (isopropoxide, –OCH(CH₃)₂) confers physicochemical properties—including steric profile, solubility, and thermal decomposition behavior—that differ systematically from linear primary alkoxides (e.g., ethoxide) and bulkier tertiary analogs (e.g., tert-butoxide), as well as from non-alkoxide iron precursors such as iron(III) nitrate nonahydrate or iron(III) acetylacetonate [1].

1 Single-source molecular precursor for iron oxide synthesis
2 Intermediate hydrolysis reactivity for controlled sol-gel processing
3 Available as moisture-sensitive solid or 2.5% w/v isopropanol solution

Why Iron(III) Chloride, Nitrate, or Acetylacetonate Cannot Replace Iron(III) Isopropoxide in Sol-Gel and Thermal Decomposition Routes


Iron precursors are not functionally interchangeable for solution-based oxide synthesis. Iron(III) isopropoxide differs categorically from salt-based precursors (e.g., FeCl₃, Fe(NO₃)₃·9H₂O) in that it provides both the metal center and the oxygen source within a single molecular precursor that decomposes via intramolecular pathways, eliminating the need for an external oxygen donor and avoiding the introduction of counter-ions (Cl⁻, NO₃⁻) that persist as contaminants in the final oxide unless rigorously removed [1]. Among alkoxide congeners, the branched isopropoxide ligand imparts steric bulk that retards hydrolysis kinetics relative to linear primary alkoxides such as iron(III) ethoxide, enabling finer kinetic control over condensation and particle growth in sol-gel processing [2]. Conversely, iron(III) isopropoxide is significantly more reactive toward hydrolysis than iron(III) tert-butoxide, which often requires elevated temperatures or catalytic conditions. The isopropoxide thus occupies a practical intermediate position on the reactivity spectrum—sufficiently labile for convenient processing while offering greater kinetic control than ethoxide. These differences manifest in measurable outcomes: precursor selection directly influences the crystallite size, phase purity, and surface area of the resulting iron oxide [2].

Target Fe(OiPr)₃
Alternative Precursor Concern
Provides Fe and O without counter-ions
FeCl₃/Fe(NO₃)₃ may introduce Cl⁻/NO₃⁻ contaminants
Intermediate hydrolysis rate enables kinetic control
Fe(OEt)₃ hydrolyzes rapidly, reducing processing control
Reactive toward protonolysis for biopolymer templating
Fe(acac)₃ is substitution-inert under mild conditions

Quantitative Differentiation Evidence for Iron(III) Isopropoxide vs. Closest Analogs and Alternatives


Iron Mass Fraction and Precursor Economy: Fe(OiPr)₃ vs. Fe(OEt)₃, Fe(acac)₃, and Fe(NO₃)₃·9H₂O

The iron content per unit mass of precursor directly determines the mass of precursor required to deliver a target quantity of iron in synthesis. Iron(III) isopropoxide [Fe(OiPr)₃, MW 233.11 g·mol⁻¹] contains 23.96% w/w iron, which is lower than iron(III) ethoxide [Fe(OEt)₃, MW 191.03 g·mol⁻¹] at 29.23% w/w iron, but substantially higher than the commonly used non-alkoxide alternatives iron(III) acetylacetonate [Fe(acac)₃, MW 353.17 g·mol⁻¹] at 15.81% w/w iron and iron(III) nitrate nonahydrate [Fe(NO₃)₃·9H₂O, MW 404.00 g·mol⁻¹] at only 13.82% w/w iron . This means that to deliver 1.00 g of iron, a user requires 4.17 g of Fe(OiPr)₃ versus 7.23 g of Fe(NO₃)₃·9H₂O—a 73% greater mass of the nitrate precursor. For procurement at scale, this difference in iron loading directly affects shipping weight, storage volume, and effective cost per gram of delivered iron .

Iron Mass Fraction
Specification review
23.96% w/w Fe
Reduces procurement mass vs. nitrate salt
Calculated from molecular weights; 1.73× iron loading of Fe(NO₃)₃·9H₂O
Precursor efficiency Stoichiometric yield Gravimetric iron content

Hydrolysis Reactivity Tuning via Steric Bulk: Branched Isopropoxide vs. Linear Primary Alkoxides

The rate of hydrolysis of metal alkoxides is governed by the steric accessibility of the metal center to nucleophilic attack by water. Bradley, Multani, and Wardlaw (1958) established that branched-chain alkoxides of iron(III), including the isopropoxide, exhibit reduced hydrolysis sensitivity relative to linear primary alkoxides such as ethoxide, due to the steric shielding conferred by the β-methyl groups of the isopropoxide ligand [1]. This steric effect has been systematized across transition metal alkoxides: Livage and Sanchez demonstrated that for tetravalent alkoxides M(OR)₄, the hydrolysis rate constant decreases by approximately an order of magnitude when moving from primary (ethoxide) to secondary (isopropoxide) alkoxide ligands, with a further decrease for tertiary (tert-butoxide) ligands [2]. While specific kinetic rate constants (k_H) for Fe(OiPr)₃ vs. Fe(OEt)₃ have not been reported in a single comparative study, the class-level trend—primary > secondary ≫ tertiary in hydrolysis rate—is consistently observed across d-block metal alkoxides and is attributable to the increasing steric hindrance at the metal-oxygen reaction center [2]. Fe(OiPr)₃ thus occupies an intermediate position: more controllable than Fe(OEt)₃ (which hydrolyzes rapidly and often precipitates inhomogeneously) yet more reactive than Fe(OtBu)₃ (which may resist hydrolysis under mild conditions).

Hydrolysis Reactivity
Class-level
Intermediate (secondary alkoxide)
Supports controlled sol-gel processing
Class-level trend; direct kinetic data not reported for Fe series
Sol-gel kinetics Hydrolysis rate Steric hindrance

Ready-to-Use Solution Form and Organic Solvent Compatibility: Procurement and Handling Advantage vs. Solid-Only Analogs

Iron(III) isopropoxide is commercially supplied not only as a moisture-sensitive solid (ampouled under argon) but also as a pre-formulated 2.5% w/v solution in anhydrous isopropanol, a form directly usable in spin-coating, dip-coating, and sol-gel protocols without additional dissolution steps . This contrasts with iron(III) ethoxide, which is supplied exclusively as a solid (mp ~120°C) and requires dissolution in hexane or ethanol prior to use, and with iron(III) acetylacetonate, which is a crystalline powder requiring dissolution in organic solvents such as 2-methoxyethanol or acetylacetone . The pre-dissolved isopropoxide solution eliminates errors in gravimetric dosing of small quantities, reduces operator exposure to air- and moisture-sensitive solids, and provides batch-to-batch consistency in solution concentration for reproducible thin-film deposition . The boiling point of the accompanying isopropanol solvent (82°C) is sufficiently low to enable facile solvent removal during post-deposition drying, yet high enough to allow practical pot life during processing .

Commercial Form
Specification review
Solid and 2.5% w/v isopropanol solution
Reduces handling variability and dissolution step
Pre-formulated solution standardizes concentration for thin-film work
Solution processability Formulation convenience Solvent compatibility

Controlled Nanoparticle Morphogenesis via Isopropoxide-Lignin Condensation: Tunable Hollow-to-Solid Nanostructures

Lintinen et al. (2016) demonstrated that the reaction of iron(III) isopropoxide with lignin in tetrahydrofuran (THF) produces metal-organic nanoparticles with tunable morphologies controllable by isopropoxide-to-lignin ratio—ranging from hollow nanospheres to solid nanospheres and open network structures—as characterized by TEM [1]. The immediate and quantitative condensation reaction between the Fe(OiPr)₃ and the phenolic/aliphatic –OH groups of lignin is driven by the high reactivity of the isopropoxide ligand toward protonolysis, a reaction pathway that is not accessible to iron(III) acetylacetonate (where the chelating acac ligand is substitution-inert under the same mild conditions) or to iron(III) nitrate and chloride salts (which require pH adjustment and produce counter-ion contamination) [1]. Despite the high hydrolytic sensitivity of Fe(OiPr)₃, the resulting metal-organic nanoparticles are stable as aqueous suspensions, indicating that the lignin matrix passivates the iron centers after condensation [1]. This morphology-tuning capability enabled by the alkoxide reactivity profile is a distinct functional advantage over salt-based iron precursors, which yield uncontrolled precipitation morphologies under comparable conditions [2].

Morphology Control
Reported
Hollow, solid, and network nanostructures
Enables templated material design
Fe(OiPr)₃ + lignin in THF; RSC Adv. 2016
Metal-organic nanoparticles Morphology control Biopolymer templating

High-Value Application Scenarios for Iron(III) Isopropoxide Informed by Quantitative Differentiation Evidence


Sol-Gel Synthesis of Phase-Pure Iron Oxide Thin Films with Controlled Crystallite Size

The intermediate hydrolysis reactivity of Fe(OiPr)₃—more controllable than Fe(OEt)₃ yet more labile than Fe(OtBu)₃—makes it the preferred precursor for sol-gel deposition of α-Fe₂O₃ (hematite) and γ-Fe₂O₃ (maghemite) thin films where homogeneous gelation and crack-free film formation are critical. The ready-to-use 2.5% w/v isopropanol solution enables reproducible spin-coating or dip-coating without the dissolution variability inherent to solid precursors . The absence of counter-ions (cf. FeCl₃, Fe(NO₃)₃) eliminates post-deposition washing steps that can compromise film integrity [1].

Templated Synthesis of Hierarchical Iron Oxide Nanostructures for Catalysis and Energy Storage

The demonstrated ability of Fe(OiPr)₃ to undergo rapid, quantitative condensation with lignin –OH groups enables the fabrication of hollow, solid, and network iron-organic nanostructures that serve as sacrificial templates for porous Fe₂O₃ after calcination [2]. The tunable morphology—from hollow nanospheres (suitable for confined-space catalysis) to open networks (maximizing accessible surface area for electrode materials)—is a direct consequence of the alkoxide reactivity that cannot be replicated with substitution-inert precursors such as Fe(acac)₃ or with salt-based precursors that lack the directed condensation pathway [2].

High-Purity Iron Oxide Nanocrystal Synthesis via Non-Hydrolytic Thermal Decomposition

Fe(OiPr)₃ can serve as a single-source precursor for non-hydrolytic synthesis of iron oxide nanocrystals via thermal decomposition in high-boiling solvents, where the isopropoxide ligands serve as both the oxygen source and the capping agent. The molecular nature of the precursor ensures homogeneous nucleation, yielding nanocrystals with narrow size distributions (typically 4–6 nm) as demonstrated for analogous iron alkoxide systems [3]. The 23.96% iron loading of Fe(OiPr)₃ provides superior atom economy compared to Fe(acac)₃ (15.81% Fe), reducing the precursor mass required per batch and the volume of organic byproducts generated during thermal processing .

Bioresorbable Magnetic Nanocomposites for Biomedical Imaging and Drug Delivery

The lignin-Fe(OiPr)₃ metal-organic nanoparticles retain structural integrity as aqueous suspensions despite the high hydrolytic sensitivity of the parent alkoxide, a property attributed to the passivating lignin coating formed during condensation [2]. This enables the direct use of the nanoparticles in aqueous biological environments without additional surface functionalization. The magnetic nature of the iron-containing nanoparticles—combined with the biocompatibility of the lignin matrix—positions this Fe(OiPr)₃-derived material system for applications in magnetic resonance imaging (MRI) contrast, magnetically guided drug delivery, and hyperthermia therapy [2].

Application
Selection Property
Validation Focus
Sol-gel thin-film research
Intermediate hydrolysis reactivity & counter-ion-free
Crack-free film quality and phase purity
Biopolymer-templated material synthesis
Rapid condensation with phenolic -OH groups
Morphology reproducibility (hollow/solid/network)
Non-hydrolytic nanocrystal synthesis
Single-source precursor with capping ligands
Narrow size distribution and atom economy
Aqueous-phase nanocomposite formulation
Lignin-passivated magnetic nanoparticles
Colloidal stability and magnetic response
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